molecular formula C7H14F2N2 B13601286 (4,4-Difluorocyclohexyl)methylhydrazine

(4,4-Difluorocyclohexyl)methylhydrazine

Cat. No.: B13601286
M. Wt: 164.20 g/mol
InChI Key: FTYKONVBBXNZEI-UHFFFAOYSA-N
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Description

[(4,4-Difluorocyclohexyl)methyl]hydrazine is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to a methylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,4-difluorocyclohexyl)methyl]hydrazine typically involves the reaction of 4,4-difluorocyclohexylmethanol with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and reaction time to optimize yield and purity .

Industrial Production Methods

While specific industrial production methods for [(4,4-difluorocyclohexyl)methyl]hydrazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, automated control systems for temperature and pressure, and purification techniques such as distillation or crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(4,4-Difluorocyclohexyl)methyl]hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorocyclohexyl ketones, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

[(4,4-Difluorocyclohexyl)methyl]hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4,4-difluorocyclohexyl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research focused on understanding and manipulating these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4,4-Difluorocyclohexyl)methyl]hydrazine is unique due to its combination of the difluorocyclohexyl group and the methylhydrazine moiety. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

(4,4-difluorocyclohexyl)methylhydrazine

InChI

InChI=1S/C7H14F2N2/c8-7(9)3-1-6(2-4-7)5-11-10/h6,11H,1-5,10H2

InChI Key

FTYKONVBBXNZEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNN)(F)F

Origin of Product

United States

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